Lanthanum(III) chloride hydrate

Vue d'ensemble

Description

Lanthanum(III) chloride hydrate is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . The compound is also used in biochemical research to block the activity of divalent cation channels, mainly calcium channels .

Synthesis Analysis

Lanthanum(III) chloride hydrate can be synthesized from lanthanum oxide. The oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride. The ammonium chloride salt is then converted to the trichlorides by heating in a vacuum at 350-400 °C . It can also be used as a precursor to synthesize La-based nanostructures .Molecular Structure Analysis

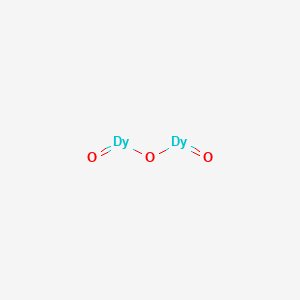

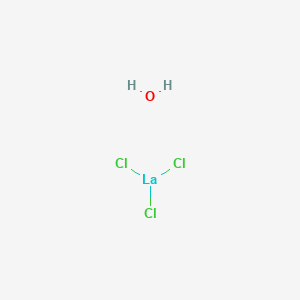

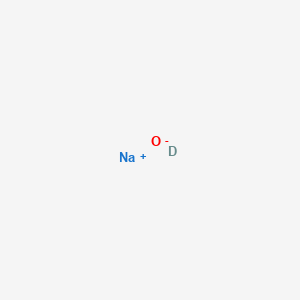

The molecular formula of Lanthanum(III) chloride hydrate is LaCl3 · xH2O . The molecular weight is 245.26 (anhydrous basis) .Chemical Reactions Analysis

Lanthanum(III) chloride hydrate reacts with humid air to give oxychlorides . It can also be reduced with the metal or hydrogen .Physical And Chemical Properties Analysis

Lanthanum(III) chloride hydrate is a white solid that is highly soluble in water and alcohols . It has a melting point of 92-93 °C .Applications De Recherche Scientifique

1. Structural Studies

Lanthanum(III) chloride hydrate has been extensively studied for its structural properties. Research has shown that in aqueous solution, lanthanum(III) ions are closely surrounded by water molecules, forming a hydration shell. This structure is significant in understanding the behavior of lanthanum(III) in various solvents, which is crucial in applications ranging from catalysis to material sciences (Näslund et al., 2000).

2. Complexation and Coordination Environments

Lanthanum(III) chloride hydrate demonstrates flexible coordination environments. It readily dissolves in certain ionic liquids, leading to the formation of new crystalline forms. These properties are essential for developing new crystallization processes in industrial and research applications (Hines et al., 2008).

3. Thermodynamics in Non-Aqueous Solvents

The compound has been studied for its thermodynamic properties in non-aqueous solvents. Such studies are vital for extending knowledge on lanthanide(III) coordination chemistry, which has implications in fields like organic synthesis and bioinorganic chemistry (Bernardo et al., 2012).

4. Spectroscopic Behavior

Spectroscopic studies of lanthanum(III) chloride in various solvents have provided insights into the interaction of lanthanum ions with different molecules. This knowledge is crucial in fields like material science, particularly in understanding the behavior of silica gels and glasses codoped with lanthanide ions (Keller et al., 2002).

5. Chemical Sensing Applications

Lanthanum(III) chloride hydrate is used in the fabrication of chemical sensors. For instance, it has been utilized in poly(vinyl chloride) matrix membranes for lanthanum(III)-selective sensors, demonstrating potential in analytical chemistry and environmental monitoring (Gupta et al., 2003).

6. Hydration and Solvation Studies

The hydration characteristics of lanthanum(III) chloride hydrate have been a subject of extensive study, with implications in understanding the solvation dynamics in various concentrations and solvents. Such studies are valuable in fields ranging from geochemistry to environmental science (Marques et al., 2001).

7. Catalytic Applications

Lanthanum(III) chloride has been shown to catalyze the degradation of cellulose in water at high temperatures. This finding is significant in developing new methods for biomass conversion and renewable energy production (Seri et al., 2002).

Safety And Hazards

Orientations Futures

Lanthanum(III) chloride hydrate is useful as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods . It is also used as a catalyst for the high pressure oxidative chlorination of methane to chloromethane and in organic synthesis as a Lewis acid catalyst . It is used as a scintillator material and in Gamma Detectors .

Propriétés

IUPAC Name |

trichlorolanthanum;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZAAJDCYMILL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[La](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) chloride hydrate | |

CAS RN |

20211-76-1 | |

| Record name | Lanthanum chloride (LaCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)